2-(2,5-Dihydropyrrol-1-YL)pyrimidin-5-ylboronic acid
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Overview
Description
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a pyrimidine ring substituted with a boronic acid group and a dihydropyrrole moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid typically involves the hydroboration of pyrimidine derivatives. One common method is the reaction of pyrimidine with boronic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a dihydropyrrole moiety.
Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions.
Uniqueness
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is unique due to its combination of a pyrimidine ring and a dihydropyrrole moiety, which provides distinct reactivity and stability compared to other boronic acids . This makes it particularly useful in complex synthetic applications where specific reactivity is required.
Properties
Molecular Formula |
C8H10BN3O2 |
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Molecular Weight |
191.00 g/mol |
IUPAC Name |
[2-(2,5-dihydropyrrol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6,13-14H,3-4H2 |
InChI Key |
BYRLZSXKNDERIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CC=CC2)(O)O |
Origin of Product |
United States |
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